molecular formula C9H14N2O B2462662 (1-cyclopentyl-1H-pyrazol-5-yl)methanol CAS No. 1328640-41-0

(1-cyclopentyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2462662
CAS No.: 1328640-41-0
M. Wt: 166.224
InChI Key: HTMJQANRZYVGIB-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-5-yl)methanol is a chemical compound with a molecular formula of C9H14N2O It features a cyclopentyl group attached to a pyrazole ring, which is further connected to a methanol group

Preparation Methods

The synthesis of (1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halide and a suitable base.

    Methanol group addition:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(1-cyclopentyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

(1-cyclopentyl-1H-pyrazol-5-yl)methanol can be compared with similar compounds, such as:

    (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol: This compound features a chloro group instead of a methanol group, which may result in different chemical and biological properties.

    (3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol: This compound has a methyl group attached to the pyrazole ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the presence of the methanol group, which can be modified to introduce various functional groups for different applications.

Properties

IUPAC Name

(2-cyclopentylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJQANRZYVGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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